Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Overview
Description
“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a chemical compound with a unique structure . The core structure of this compound is the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in several lead compounds and drug candidates .
Synthesis Analysis
The synthesis of this compound has been explored by several groups . One method involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method has been shown to be more efficient, achieving a total yield of 28% .Molecular Structure Analysis
The molecular structure of “Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is unique due to its 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure allows it to orientate key pharmacophores in well-defined three-dimensional space .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) and the intramolecular cyclopropanation of alpha-diazoacetates . These reactions can be conducted under low catalyst loadings .Scientific Research Applications
Antiviral Medications
“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a crucial component in several antiviral medications . It is used in the production of drugs like boceprevir and pf-07321332 .
Hepatitis C Treatment
The compound plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus .
COVID-19 Treatment
It also plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Efficient Synthesis
To enable more efficient synthesis of this compound, an innovative approach has been developed that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method achieves gram-scale synthesis from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .
Pharmaceutical Intermediate
This compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .
Heterocyclic Scaffolds
Heterocyclic scaffolds containing nitrogen are commonly found as the central structures in numerous active pharmaceuticals and natural products . This compound is a crucial part of these structures .
Future Directions
Mechanism of Action
Target of Action
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Mode of Action
The compound interacts with its targets, the protease enzymes of the hepatitis C virus and SARS-CoV-2, by binding to their active sites and inhibiting their function . This prevents the viruses from replicating within the host cells, thereby limiting the spread of the infection .
Biochemical Pathways
The compound affects the biochemical pathways of viral replication. By inhibiting the protease enzymes, it disrupts the life cycle of the viruses, preventing them from producing new virions . This has downstream effects on the viral load within the host, leading to a reduction in the severity of the infection .
Result of Action
The result of the compound’s action is a reduction in the viral load within the host. By inhibiting the protease enzymes necessary for viral replication, it limits the spread of the virus and helps to control the infection .
properties
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
CAS RN |
1212063-26-7 |
Source
|
Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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